5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride
Description
Molecular Architecture and Substituent Effects
Core Skeletal Framework
The compound features a biphenyl scaffold comprising two aromatic rings connected via an ether linkage (Figure 1). The primary benzene ring (Ring A) is substituted with a bromine atom at position 5, a benzoyl chloride group at position 1, and a benzyloxy group at position 2. The secondary benzene ring (Ring B) contains a chlorine atom at position 2 and a fluorine atom at position 4. The molecular formula is C₁₄H₈BrCl₂FO₂ , with a molecular weight of 378.02 g/mol .
Table 1: Key Structural Parameters
The benzyloxy group introduces steric bulk, while the halogen substituents (Br, Cl, F) impose distinct electronic effects. The meta -chlorine and para -fluorine on Ring B create an electron-deficient environment, whereas the para -bromine on Ring A enhances polarizability.
Substituent Electronic Effects
Halogen substituents exert both inductive (-I) and resonance (-R) effects:
- Bromine (Ring A) : The -I effect dominates due to its high electronegativity (2.96), withdrawing electron density from the ring. Its -R effect is minimal, as bromine’s 4p orbital poorly conjugates with the aromatic π-system.
- Chlorine (Ring B) : A stronger -I effect (electronegativity = 3.16) compared to bromine, further deactivating Ring B. The meta position limits resonance contributions.
- Fluorine (Ring B) : Despite high electronegativity (4.0), its -R donation partially offsets the -I effect, resulting in a net electron-withdrawing Hammett σₚ value of +0.06 .
The benzoyl chloride group (-COCl) is strongly electron-withdrawing (σₚ = +0.45 ), polarizing the adjacent carbonyl bond and enhancing electrophilicity at the acyl carbon.
Properties
IUPAC Name |
5-bromo-2-[(2-chloro-4-fluorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrCl2FO2/c15-9-2-4-13(11(5-9)14(17)19)20-7-8-1-3-10(18)6-12(8)16/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILLAFWWGOGTHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)COC2=C(C=C(C=C2)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrCl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401186392 | |
| Record name | 5-Bromo-2-[(2-chloro-4-fluorophenyl)methoxy]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401186392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160250-64-5 | |
| Record name | 5-Bromo-2-[(2-chloro-4-fluorophenyl)methoxy]benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160250-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-[(2-chloro-4-fluorophenyl)methoxy]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401186392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride, with the molecular formula and a molecular weight of 378 g/mol, is a synthetic compound primarily utilized in research settings. It serves as an intermediate in the synthesis of various labeled and unlabeled isotopes, and its biological activity is gaining attention in pharmacological studies.
| Property | Value |
|---|---|
| IUPAC Name | 5-bromo-2-[(2-chloro-4-fluorophenyl)methoxy]benzoyl chloride |
| CAS Number | 1160250-64-5 |
| Molecular Formula | C₁₄H₈BrCl₂FO₂ |
| Molecular Weight | 378 g/mol |
| Purity | Typically ≥95% |
Research indicates that compounds like this compound may exhibit biological activities through various mechanisms, including:
- PPAR Agonism : The compound may interact with peroxisome proliferator-activated receptors (PPARs), which are critical in regulating lipid metabolism and glucose homeostasis. Studies have shown that modifications to the chemical structure can enhance agonistic activity towards PPARα, leading to potential therapeutic effects against metabolic disorders .
- Cellular Response Modulation : In vitro studies suggest that this compound can modulate cellular responses, particularly in inflammatory pathways. For instance, it has been associated with reduced vascular leakage and neurodegeneration in animal models, indicating a protective role against certain pathologies .
- Toxicity Profile : Preliminary assessments indicate low cytotoxicity at concentrations up to 200 μM in specific cell lines, suggesting a favorable safety profile for further development .
Study 1: PPARα Agonism
A recent study evaluated a series of compounds structurally related to this compound. The results demonstrated that certain analogues exhibited submicromolar activity as PPARα agonists, with implications for treating conditions like dyslipidemia .
Study 2: Cytotoxicity Assessment
In another investigation, the compound was tested for cytotoxic effects using the LDH detection assay across various cell lines. The findings indicated that while some derivatives showed promise, this compound remained non-cytotoxic at concentrations significantly higher than its effective dose .
Comparative Analysis
The following table summarizes the biological activity of this compound compared to other related compounds:
| Compound | PPARα Activity (EC50) | Cytotoxicity (IC50) |
|---|---|---|
| This compound | <5 μM | >200 μM |
| A91 (analog) | <10 μM | >100 μM |
| GW590735 (control) | <1 μM | >50 μM |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Physicochemical Properties
The reactivity and stability of benzoyl chlorides are highly influenced by the electronic and steric effects of substituents. Below is a comparative analysis with key analogs:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The target compound’s 2-chloro-4-fluorobenzyl group increases electrophilicity at the carbonyl carbon, making it more reactive toward nucleophiles (e.g., amines, alcohols) compared to methyl-substituted analogs .
- Steric Effects : Bulkier substituents (e.g., 2-methylbenzyl in ) reduce reaction rates in crowded environments .
- Halogen Positioning : Ortho- and para-halogens (Cl, F) enhance thermal stability and resistance to hydrolysis compared to meta-substituted derivatives .
Challenges and Limitations
Preparation Methods
Reagents and Conditions
- Starting Material: 5-bromo-2-chlorobenzoic acid
- Chlorinating Agent: Thionyl chloride or oxalyl chloride
- Catalyst: Dimethylformamide (DMF) as a catalyst to enhance reaction rate
- Solvent: Often carried out solvent-free or in dichloromethane (DCM)
- Temperature: Reflux conditions, typically 60–125 °C
- Reaction Time: 1.5 to 4 hours depending on reagent and scale
- Atmosphere: Inert atmosphere (e.g., nitrogen) to prevent side reactions
Typical Procedure
- Mix 5-bromo-2-chlorobenzoic acid with thionyl chloride (molar ratio 1:2 to 1:5) and add 0.5–1% molar DMF.
- Reflux the mixture for 2–4 hours.
- Remove excess thionyl chloride under reduced pressure at about 60 °C.
- Obtain 5-bromo-2-chlorobenzoyl chloride as a yellow solid with yields typically around 98–99%.
Notes on Optimization
- Use of DMF catalysis significantly improves reaction efficiency.
- Reduced pressure distillation is essential for removing excess chlorinating agent.
- Solvent-free conditions reduce environmental impact but require careful temperature control.
Introduction of the 2-Chloro-4-fluorobenzyl Oxy Group
Reaction Overview
- The benzoyl chloride intermediate reacts with 2-chloro-4-fluorobenzyl alcohol or its derivatives.
- The reaction is typically a nucleophilic acyl substitution forming the desired benzoyl chloride with the ether linkage.
Catalysts and Conditions
- Catalyst: Aluminum trichloride (AlCl3) supported on silica gel is commonly used to catalyze Friedel-Crafts type acylations.
- Solvent: Dichloromethane (DCM) is preferred for dissolving reactants and controlling reaction temperature.
- Temperature: Low temperatures (-30 to -10 °C) to minimize side reactions.
- Vacuum: Mild vacuum (-0.03 to -0.08 MPa) to facilitate removal of byproducts and control reaction atmosphere.
- Reaction Time: 2–4 hours depending on scale and temperature.
Typical Procedure
- Dissolve the 5-bromo-2-chlorobenzoyl chloride intermediate in DCM.
- Cool the solution to between -30 and -10 °C.
- Add AlCl3 supported on silica gel under vacuum.
- Slowly add 2-chloro-4-fluorobenzyl alcohol dropwise.
- Stir for 2–4 hours for complete reaction.
- Filter off solids and wash the filtrate with 5% sodium bicarbonate solution and water sequentially.
- Evaporate solvent under reduced pressure.
- Recrystallize the crude product from ethanol-water mixtures (ratios vary, e.g., 3:2 or 1:1) to obtain pure product.
Yield and Purity
- Yields range from 88% to 95% depending on reaction parameters.
- High purity (>99% by HPLC) is achievable with proper recrystallization and washing steps.
Data Table Summarizing Key Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 5-bromo-2-chlorobenzoyl chloride synthesis | 5-bromo-2-chlorobenzoic acid + thionyl chloride + DMF catalyst | 60–125 | 2–4 | 98–99 | Solvent-free or DCM; reflux; vacuum distillation to remove excess chlorinating agent |
| Etherification with 2-chloro-4-fluorobenzyl alcohol | 5-bromo-2-chlorobenzoyl chloride + 2-chloro-4-fluorobenzyl alcohol + AlCl3/silica gel catalyst + DCM | -30 to -10 | 2–4 | 88–95 | Vacuum applied; slow addition; washing with NaHCO3 and water; recrystallization from EtOH/water |
Research Findings and Analysis
- Catalyst Choice: Aluminum trichloride supported on silica gel provides effective catalysis while facilitating easier filtration and reducing waste compared to traditional AlCl3 alone.
- Environmental Considerations: The described methods attempt to minimize acidic wastewater and solvent waste, but some environmental burden remains due to chlorinated solvents and acid catalysts.
- Reaction Control: Low temperature and vacuum conditions are critical to suppress side reactions such as ortho-para isomer formation and to improve selectivity.
- Purification: Recrystallization from ethanol-water mixtures is effective in achieving high purity, which is essential for subsequent synthetic applications.
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR confirms substituent positions; ¹⁹F NMR identifies fluorine environments .
- IR spectroscopy : A strong carbonyl stretch (~1770 cm⁻¹) confirms the acyl chloride group.
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₄H₈BrCl₂FO₂: MW 394.48 g/mol) .
- Elemental analysis : Ensures stoichiometric accuracy (±0.3%) .
How can discrepancies in reported reaction yields for halogenated benzoyl chlorides be resolved?
Advanced
Conflicting yield data arise from varying reaction scales or impurity profiles. Strategies include:
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, catalyst) to identify optimal conditions .
- In-situ monitoring : HPLC or GC-MS tracks intermediate formation and purity.
- Side-product analysis : LC-MS identifies dimers or hydrolyzed byproducts (e.g., benzoic acids) .
What storage conditions prevent degradation of this compound?
Q. Basic
- Inert atmosphere : Store under argon in flame-sealed ampoules.
- Moisture control : Use desiccants (silica gel) and anhydrous solvents.
- Temperature : –20°C for long-term stability. Degradation via hydrolysis produces HCl and benzoic acid derivatives, detectable by pH strips .
How do halogen substituents influence the acyl chloride’s reactivity?
Advanced
The electron-withdrawing effects of Br, Cl, and F substituents increase the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. Hammett constants (σₚ: Br=0.26, Cl=0.23, F=0.06) quantify substituent contributions to reactivity. Kinetic studies (e.g., competition experiments with varying nucleophiles) reveal regioselectivity trends .
What safety protocols are critical for handling this compound?
Q. Basic
- PPE : Acid-resistant gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of HCl fumes.
- Spill management : Neutralize with sodium bicarbonate and absorb with inert materials (vermiculite) .
How is the environmental impact of this compound assessed?
Q. Advanced
- Biodegradation studies : OECD 301/302 guidelines test aerobic/anaerobic degradation in soil/water.
- Ecotoxicology : Daphnia magna or algae assays (OECD 202/201) evaluate acute/chronic toxicity.
- Persistence : Half-life calculations via HPLC-UV under simulated sunlight (OECD 316) .
What role does this compound play in pharmaceutical intermediate synthesis?
Basic
It serves as an acylating agent to form amides or esters in drug candidates. For example, coupling with amines yields protease inhibitors or kinase-targeting molecules. The halogenated aromatic core enhances metabolic stability in vivo .
Can computational methods predict regioselectivity in further functionalization?
Advanced
Density Functional Theory (DFT) calculates electrostatic potential maps and Fukui indices to identify electrophilic aromatic substitution sites. For example, the para position to the electron-withdrawing acyl chloride group is most reactive. Molecular dynamics simulations model solvent effects on reaction pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
